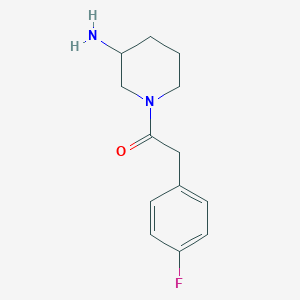
1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
説明
1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one , also known by its CAS number 1282497-20-4, is a chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.32 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom that can participate in hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.32 g/mol |
| CAS Number | 1282497-20-4 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors of certain kinases or other enzymatic pathways, which can lead to therapeutic effects in conditions such as cancer or infectious diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific cell lines. For instance, it has been noted for its potential anti-cancer properties through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Table 2: In Vitro Activity Data
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Mycobacterium tuberculosis | 0.17 | Inhibition of NDH-2 | |
| Various cancer lines | 0.25 | PLK4 inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the phenyl group can significantly affect the potency and selectivity of the compound. The presence of the fluorine atom on the phenyl ring appears to enhance binding affinity to target proteins, potentially increasing biological efficacy.
Case Study 1: Anti-Cancer Activity
A recent study evaluated the efficacy of this compound in various cancer models. The findings suggested that the compound effectively inhibited cell proliferation in vitro and reduced tumor growth in xenograft models, indicating its potential as a therapeutic agent for cancer treatment.
Case Study 2: Infectious Disease Application
Another investigation focused on the compound's activity against Mycobacterium tuberculosis. The results showed promising inhibitory effects, suggesting that this compound could be developed further as an anti-tuberculosis agent.
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYOVVKBXJXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















